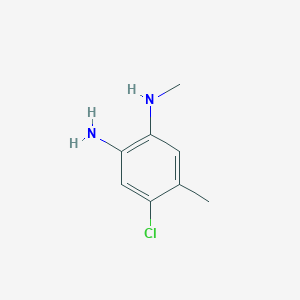4-Chloro-N1,5-dimethylbenzene-1,2-diamine
CAS No.: 861367-01-3
Cat. No.: VC8301756
Molecular Formula: C8H11ClN2
Molecular Weight: 170.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 861367-01-3 |
|---|---|
| Molecular Formula | C8H11ClN2 |
| Molecular Weight | 170.64 g/mol |
| IUPAC Name | 4-chloro-1-N,5-dimethylbenzene-1,2-diamine |
| Standard InChI | InChI=1S/C8H11ClN2/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4,11H,10H2,1-2H3 |
| Standard InChI Key | DXUOTNPUNISTCU-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1Cl)N)NC |
| Canonical SMILES | CC1=CC(=C(C=C1Cl)N)NC |
Introduction
Chemical Identification and Structural Characteristics
Molecular Identity
4-Chloro-N1,5-dimethylbenzene-1,2-diamine is systematically named to reflect its substitution pattern:
-
Chlorine at the 4-position of the benzene ring.
-
Methyl groups at the N1 (amine) and C5 positions.
-
Amino groups at the 1 and 2 positions.
Table 1: Key Identification Data
The compound’s IUPAC name and structural features are consistent with its role as a building block in synthesizing more complex aromatic amines .
Physicochemical Properties
Stability and Reactivity
The compound’s stability is influenced by its aromatic backbone and substituents:
-
Chlorine: Enhances electrophilic substitution reactivity at ortho/para positions.
-
Methyl Groups: Provide steric hindrance and moderate electron-donating effects.
-
Amino Groups: Participate in hydrogen bonding and acid-base reactions.
Table 2: Comparative Physicochemical Data
| Property | 4-Chloro-N1,5-dimethylbenzene-1,2-diamine | 4-Bromo-N1,3-dimethyl Analogue |
|---|---|---|
| Molecular Weight | 170.64 g/mol | 230.10 g/mol |
| LogP | 2.93 | 3.15 |
| PSA | 38.05 Ų | 38.05 Ų |
| Halogen Substituent | Chlorine | Bromine |
The brominated analogue (CAS 1799973-86-6) exhibits higher molecular weight and LogP, reflecting bromine’s greater polarizability and lipophilicity .
Comparative Analysis with Structural Analogues
Chlorinated vs. Brominated Derivatives
Bromine’s larger atomic size and polarizability enhance reactivity in electrophilic substitutions compared to chlorine. For instance, 4-bromo-N1,3-dimethylbenzene-1,2-diamine (CAS 1799973-86-6) may exhibit faster reaction kinetics in Suzuki couplings.
Methyl Substitution Patterns
N1-methyl groups reduce solubility in polar solvents but improve lipid membrane permeability, a critical factor in drug design .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume